molecular formula C46H62N4O11 B14793570 Ansamycin; LM-427

Ansamycin; LM-427

Cat. No.: B14793570
M. Wt: 847.0 g/mol
InChI Key: AZFBLLCNOQPJGJ-BNNCVWCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rifabutin is synthesized from rifamycin S through a series of chemical reactions. One method involves the bromination of rifamycin S to produce 3-bromine rifamycin-S, which is then further processed to yield rifabutin . The reaction conditions typically involve the use of bromine sources like potassium bromide and ethyl acetate, followed by crystallization and drying processes .

Industrial Production Methods: Industrial production of rifabutin involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Rifabutin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under thermal, oxidative, and acidic conditions, making it a robust compound for pharmaceutical applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride are employed.

    Substitution: Halogenation reactions using bromine or chlorine sources.

Major Products: The primary product of these reactions is rifabutin itself, with potential minor by-products depending on the specific reaction conditions .

Scientific Research Applications

Rifabutin has a wide range of applications in scientific research:

Properties

Molecular Formula

C46H62N4O11

Molecular Weight

847.0 g/mol

IUPAC Name

[(7S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/t23?,25?,26?,27?,30?,37?,38?,41?,45-/m0/s1

InChI Key

AZFBLLCNOQPJGJ-BNNCVWCESA-N

Isomeric SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.